Cas no 2138050-98-1 (rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole)

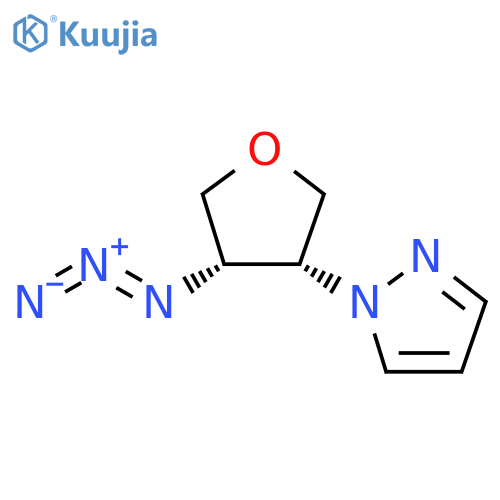

2138050-98-1 structure

商品名:rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole

rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole

- 1H-Pyrazole, 1-[(3R,4S)-4-azidotetrahydro-3-furanyl]-, rel-

-

- インチ: 1S/C7H9N5O/c8-11-10-6-4-13-5-7(6)12-3-1-2-9-12/h1-3,6-7H,4-5H2/t6-,7+/m1/s1

- InChIKey: QEHXVPKLHZXZJI-RQJHMYQMSA-N

- ほほえんだ: N([C@@H]1COC[C@@H]1N1N=CC=C1)=[N+]=[N-]

rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1179893-0.05g |

rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole |

2138050-98-1 | 95% | 0.05g |

$174.0 | 2023-06-08 | |

| Enamine | EN300-1179893-250mg |

rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole |

2138050-98-1 | 95.0% | 250mg |

$367.0 | 2023-10-03 | |

| Enamine | EN300-1179893-0.25g |

rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole |

2138050-98-1 | 95% | 0.25g |

$367.0 | 2023-06-08 | |

| Enamine | EN300-1179893-0.5g |

rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole |

2138050-98-1 | 95% | 0.5g |

$579.0 | 2023-06-08 | |

| Enamine | EN300-1179893-1.0g |

rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole |

2138050-98-1 | 95% | 1g |

$743.0 | 2023-06-08 | |

| 1PlusChem | 1P01ELI5-250mg |

rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis |

2138050-98-1 | 95% | 250mg |

$516.00 | 2023-12-19 | |

| Enamine | EN300-1179893-2500mg |

rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole |

2138050-98-1 | 95.0% | 2500mg |

$1454.0 | 2023-10-03 | |

| Enamine | EN300-1179893-10000mg |

rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole |

2138050-98-1 | 95.0% | 10000mg |

$3191.0 | 2023-10-03 | |

| Enamine | EN300-1179893-5.0g |

rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole |

2138050-98-1 | 95% | 5g |

$2152.0 | 2023-06-08 | |

| Enamine | EN300-1179893-50mg |

rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole |

2138050-98-1 | 95.0% | 50mg |

$174.0 | 2023-10-03 |

rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

2138050-98-1 (rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole) 関連製品

- 557-08-4(10-Undecenoic acid zinc salt)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量